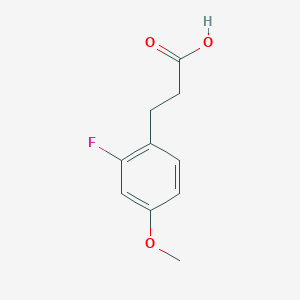

3-(2-Fluoro-4-methoxyphenyl)propanoic acid

Descripción general

Descripción

3-(2-Fluoro-4-methoxyphenyl)propanoic acid is an organic compound with the molecular formula C10H11FO3 It is characterized by the presence of a fluoro and methoxy group attached to a phenyl ring, which is further connected to a propanoic acid moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Fluoro-4-methoxyphenyl)propanoic acid typically involves the alkylation of a suitable precursor. One common method is the TiCl4 mediated alkylation of the corresponding oxazolidinone derivative, followed by hydrolysis of the chiral auxiliary . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale alkylation reactions using optimized catalysts and solvents to enhance efficiency and reduce costs. The process may also include steps for purification and quality control to meet industry standards.

Análisis De Reacciones Químicas

Oxidation Reactions

The carboxylic acid group and aromatic ring enable oxidation under controlled conditions:

- Key Insight : The benzylic position adjacent to the aromatic ring is susceptible to oxidation, forming dicarboxylic acids. The methoxy group directs electrophilic attacks to specific ring positions .

Reduction Reactions

The carboxylic acid moiety can be reduced to primary alcohols or alkanes:

- Mechanistic Note : LiAlH₄ reduces the -COOH group to -CH₂OH, while catalytic hydrogenation removes the carboxyl group entirely .

Substitution Reactions

The fluorine atom undergoes nucleophilic aromatic substitution (NAS):

- Electronic Effects : The methoxy group activates the ring toward NAS at the ortho/para positions relative to itself .

Esterification and Hydrolysis

The carboxylic acid participates in reversible esterification:

Decarboxylation Reactions

Thermal or acidic decarboxylation eliminates CO₂:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Thermal Decarboxylation | CuO (200°C) | 2-Fluoro-4-methoxystyrene | 70–75% | |

| Acid-Catalyzed | H₃PO₄ (reflux) | 2-Fluoro-4-methoxypropane | 60–65% |

- Mechanism : Radical intermediates form under thermal conditions, while acid catalysis promotes protonation of the carboxylate .

Experimental Validation

Aplicaciones Científicas De Investigación

Research indicates that 3-(2-Fluoro-4-methoxyphenyl)propanoic acid exhibits significant biological activity, particularly in anti-inflammatory and analgesic contexts. Its mechanisms of action include:

- Inhibition of Cyclooxygenase Enzymes : This action reduces the production of pro-inflammatory mediators, which is crucial in managing inflammatory diseases.

- Interaction with TRPV1 Receptors : The compound modulates pain signaling pathways, providing potential therapeutic effects for chronic pain conditions.

Pharmacological Applications

The compound has been explored for various pharmacological applications:

- Drug Development : Its structural similarity to known anti-inflammatory agents positions it as a candidate for new drug formulations targeting inflammatory diseases.

- Therapeutics for Chronic Pain : Investigations into its efficacy in treating conditions such as arthritis and other inflammatory disorders are ongoing.

Research Case Studies

Numerous studies have documented the biological activities of this compound:

- Anti-inflammatory Effects : A study demonstrated that administration of this compound significantly reduced edema in animal models, indicating its potential as an anti-inflammatory agent.

- Analgesic Properties : Research has shown that the compound effectively modulates pain responses in experimental settings, suggesting its utility in pain management therapies.

Mecanismo De Acción

The mechanism of action of 3-(2-Fluoro-4-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets. The fluoro and methoxy groups can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The propanoic acid moiety can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects.

Comparación Con Compuestos Similares

- 3-(4-Methoxyphenyl)propanoic acid

- 3-(2-Fluoro-4-methylphenyl)propanoic acid

- 3-(2,4-Dimethylphenyl)propanoic acid

Comparison:

- 3-(4-Methoxyphenyl)propanoic acid: Lacks the fluoro group, which may result in different reactivity and biological activity.

- 3-(2-Fluoro-4-methylphenyl)propanoic acid: Contains a methyl group instead of a methoxy group, potentially altering its chemical properties and interactions.

- 3-(2,4-Dimethylphenyl)propanoic acid: Has two methyl groups, which can significantly change its steric and electronic characteristics compared to the methoxy and fluoro-substituted compound.

The uniqueness of 3-(2-Fluoro-4-methoxyphenyl)propanoic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Actividad Biológica

3-(2-Fluoro-4-methoxyphenyl)propanoic acid (CAS number 852181-15-8) is an organic compound characterized by its unique molecular structure, which includes a fluorinated aromatic ring and a carboxylic acid functional group. This combination suggests potential applications in medicinal chemistry and biological research. The following sections detail its biological activity, synthesis methods, and relevant research findings.

Molecular Characteristics

- Chemical Formula : C₁₀H₁₁FO₃

- Molecular Weight : 198.1914 g/mol

- Functional Groups : Carboxylic acid (-COOH), Fluorine (F), Methoxy (-OCH₃)

The presence of these functional groups indicates that the compound may interact with various biological targets, potentially leading to enzyme inhibition or receptor binding activities.

Enzyme Inhibition

Research indicates that compounds similar to this compound often exhibit enzyme inhibition properties. The fluorinated aromatic structure can enhance binding affinity to target enzymes, which is crucial for developing therapeutic agents. For instance, studies on related compounds have shown significant inhibition of cyclooxygenase (COX) enzymes, which are involved in inflammatory processes .

Anti-inflammatory Properties

Due to its structural similarities with known anti-inflammatory agents, this compound might possess anti-inflammatory properties. The methoxy group can influence the compound's interaction with inflammatory pathways, potentially modulating the production of pro-inflammatory cytokines.

Synthesis Methods

The synthesis of this compound can be achieved through various chemical methods, including:

- Suzuki-Miyaura Coupling : A palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound.

- Hydrogenation Reactions : Reductive processes that can modify the compound's functional groups for enhanced biological activity .

The following table summarizes different synthetic routes and their outcomes:

| Method | Yield (%) | Key Features |

|---|---|---|

| Suzuki-Miyaura Coupling | 75 | Efficient for producing arylpropanoic acids |

| Hydrogenation | 91 | High yield; modifies functional groups |

Pharmacokinetics and Bioavailability

A study examining the pharmacokinetic profiles of similar compounds indicated rapid metabolism and broad tissue distribution, suggesting that this compound may also exhibit favorable pharmacokinetics. For instance, after oral administration in animal models, related compounds reached maximum plasma concentrations within minutes, indicating efficient absorption and distribution .

Comparative Analysis with Analogues

Comparative studies with structurally similar compounds reveal that the presence of both fluoro and methoxy groups significantly influences biological activity. For example:

- 2-(4-Methoxyphenyl)propanoic acid : Lacks the fluorine atom, which may result in reduced binding affinity.

- 3-(4-Methoxyphenyl)propanoic acid : Similar structure but different substitution patterns lead to variations in activity profiles.

These comparisons highlight the unique potential of this compound in drug development .

Propiedades

IUPAC Name |

3-(2-fluoro-4-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO3/c1-14-8-4-2-7(9(11)6-8)3-5-10(12)13/h2,4,6H,3,5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLEYADLSRYOXMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CCC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00616064 | |

| Record name | 3-(2-Fluoro-4-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00616064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852181-15-8 | |

| Record name | 2-Fluoro-4-methoxybenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=852181-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Fluoro-4-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00616064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.